molecular formula C12H12N2O3 B11873897 Ethyl 1-acetyl-1H-indazole-3-carboxylate

Ethyl 1-acetyl-1H-indazole-3-carboxylate

Cat. No.: B11873897
M. Wt: 232.23 g/mol
InChI Key: HYVDXPLKDUDCTI-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure consists of an indazole ring substituted with an ethyl ester group at the 3-position and an acetyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate typically involves the reaction of 1-acetyl-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-acetyl-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indazole-3-carboxylate: Lacks the acetyl group at the 1-position.

    1-acetyl-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group.

    1-acetyl-1H-indazole-3-methanol: Contains an alcohol group instead of an ester group.

Uniqueness

Ethyl 1-acetyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetyl and ethyl ester groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 1-acetylindazole-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)11-9-6-4-5-7-10(9)14(13-11)8(2)15/h4-7H,3H2,1-2H3

InChI Key

HYVDXPLKDUDCTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

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